1-(3-Methyloxetan-3-yl)ethanone

Description

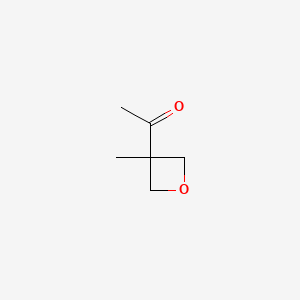

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyloxetan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRLIWDQZUUUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(COC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741763 | |

| Record name | 1-(3-Methyloxetan-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-04-7 | |

| Record name | 1-(3-Methyloxetan-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methyloxetan-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Methyloxetan-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methyloxetan-3-yl)ethanone, a unique heterocyclic ketone, is a molecule of growing interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a strained four-membered oxetane ring coupled with a reactive ketone functional group, presents a compelling scaffold for the development of novel therapeutic agents. The oxetane moiety is increasingly recognized for its ability to modulate key physicochemical properties in drug candidates, such as solubility, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Core Chemical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are based on predicted values and should be considered with appropriate scientific caution.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 1363381-04-7 | [2][3] |

| Appearance | Solid | [4] |

| Boiling Point | 153.3 ± 33.0 °C (Predicted) | N/A |

| Density | 1.021 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Data not available | |

| Melting Point | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the methyl protons on the oxetane ring, and the methylene protons of the oxetane ring. The chemical shifts and coupling patterns of the diastereotopic methylene protons on the oxetane ring would be of particular diagnostic value.

-

¹³C NMR: The carbon NMR spectrum should reveal characteristic peaks for the carbonyl carbon of the ketone, the quaternary carbon of the oxetane ring bearing the methyl and acetyl groups, the methyl carbons, and the methylene carbons of the oxetane ring.

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1715-1730 cm⁻¹. Additionally, C-O-C stretching vibrations from the oxetane ring would be expected in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the acetyl group and opening of the oxetane ring.

Synthesis and Reactivity

Synthesis

Currently, a detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, plausible synthetic routes can be conceptualized based on established organic chemistry principles.

One potential synthetic workflow could involve the acylation of a suitable 3-methyl-3-substituted oxetane precursor. This could be achieved through various methods, such as the reaction of an organometallic reagent derived from 3-methyl-3-vinyloxetane with an acetylating agent, or the oxidation of a corresponding secondary alcohol.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the ketone and the oxetane ring.

-

Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reduction to the corresponding alcohol, reductive amination to form amines, and the formation of imines and enamines. These reactions provide avenues for further functionalization and derivatization.

-

Oxetane Ring Reactivity: The strained four-membered oxetane ring can undergo ring-opening reactions under both acidic and basic conditions, as well as through nucleophilic attack. The regioselectivity of the ring-opening would be influenced by the nature of the attacking nucleophile and the reaction conditions. This reactivity can be exploited to introduce diverse substituents and construct more complex molecular architectures.

Role in Drug Discovery and Development

While specific biological activity data for this compound is not yet reported, the incorporation of the oxetane motif into drug candidates is a well-established strategy to enhance their pharmacological profiles.

Improving Physicochemical Properties: The polar nature of the oxetane ring can improve the aqueous solubility of a parent molecule, a critical factor for oral bioavailability. Furthermore, the replacement of more metabolically labile groups, such as gem-dimethyl or carbonyl groups, with an oxetane can lead to improved metabolic stability and a more favorable pharmacokinetic profile.

Vectorial Exit and Target Engagement: The three-dimensional and polar nature of the oxetane ring can influence the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target. The oxygen atom can act as a hydrogen bond acceptor, contributing to favorable interactions within a protein binding pocket.

Potential Signaling Pathway Involvement: Given the prevalence of kinase inhibitors in modern drug discovery, it is plausible that derivatives of this compound could be explored as modulators of various signaling pathways. The ketone functionality provides a handle for the introduction of pharmacophores known to interact with the ATP-binding site of kinases. The oxetane moiety could then be utilized to fine-tune the selectivity and pharmacokinetic properties of the resulting inhibitor.

Caption: Logical relationships in the application of this compound in drug discovery.

Experimental Protocols

Due to the limited availability of published experimental procedures for this compound, this section provides a generalized protocol for a key transformation that could be applied in its derivatization for drug discovery purposes: reductive amination of the ketone.

General Protocol for Reductive Amination:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

-

Imine/Enamine Formation: Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: Add a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise to the reaction mixture.

-

Reaction Completion: Continue stirring at room temperature until the reaction is complete, as indicated by TLC or LC-MS analysis.

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired amine derivative.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique combination of a reactive ketone and a property-modulating oxetane ring makes it an attractive scaffold for medicinal chemists. While detailed experimental and biological data for this specific compound are still emerging, this guide provides a foundational understanding of its chemical properties, potential synthetic routes, and its promising role in the future of drug discovery. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is highly encouraged to unlock their full potential.

References

1-(3-Methyloxetan-3-yl)ethanone molecular structure

An In-depth Technical Guide on the Molecular Structure of 1-(3-Methyloxetan-3-yl)ethanone

This technical guide provides a comprehensive overview of the molecular structure, properties, and key identifiers of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Identity and Structure

This compound is a chemical compound featuring a four-membered oxetane ring substituted at the 3-position with both a methyl group and an acetyl group.[1][2] This substitution pattern creates a quaternary carbon center within the strained ring system.

Chemical Identifiers

The compound is uniquely identified by several standard chemical notations. These identifiers are crucial for database searches and unambiguous communication in scientific literature.

| Identifier | Value | Source(s) |

| CAS Number | 1363381-04-7 | [1][2][3] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(=O)C1(C)COC1 | [1][3] |

| InChI | InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3 | [1] |

| InChIKey | QDRLIWDQZUUUGX-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physical and chemical properties of the molecule are summarized below. Note that some values are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Predicted Boiling Point | 153.3 ± 33.0 °C | [2] |

| Predicted Density | 1.021 ± 0.06 g/cm³ | [2] |

| Purity | ≥97% (as commercially available) | [1][3] |

Logical Workflow for Molecular Identification

The process of identifying and representing a chemical structure follows a logical workflow, starting from its name and leading to machine-readable formats that are essential for cheminformatics and data analysis.

Caption: Logical flow from chemical name to database-friendly identifiers.

Synthesis Protocols

Generalized Synthetic Workflow

A plausible synthetic route could start from 3-methyl-3-oxetanemethanol.[5] This precursor contains the required 3-methyl-substituted oxetane core. The alcohol functionality can be chemically manipulated to introduce the acetyl group. The following workflow illustrates a potential two-step oxidation-addition-oxidation sequence.

Caption: Plausible multi-step synthesis route for the target molecule.

Methodological Considerations

-

Step 1: Initial Oxidation: The primary alcohol of 3-methyl-3-oxetanemethanol would be oxidized to an aldehyde.[5] Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are suitable for this transformation to prevent over-oxidation to a carboxylic acid.

-

Step 2: Carbon-Carbon Bond Formation: The resulting aldehyde would then be reacted with a methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) to form a secondary alcohol, 1-(3-methyloxetan-3-yl)ethan-1-ol.[6]

-

Step 3: Final Oxidation: The secondary alcohol is then oxidized to the target ketone. This can be achieved using reagents like PCC or Dess-Martin periodinane (DMP).

This proposed pathway is a standard, logical approach in organic synthesis for achieving the desired molecular structure. The stability of the oxetane ring to these reaction conditions would need to be considered.[4]

References

An In-depth Technical Guide to the Synthesis of 1-(3-Methyloxetan-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended synthetic pathway for 1-(3-methyloxetan-3-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The oxetane motif is of significant interest due to its ability to improve the physicochemical properties of drug candidates. This document outlines a reliable two-step synthesis starting from 3-methyloxetane-3-carboxylic acid, proceeding through a Weinreb amide intermediate. Detailed experimental protocols are provided, and quantitative data is summarized for clarity.

I. Overview of the Synthetic Pathway

The selected pathway involves two key transformations:

-

Weinreb Amide Formation: 3-Methyloxetane-3-carboxylic acid is converted to the corresponding N-methoxy-N-methylamide (Weinreb amide). This is achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

-

Ketone Synthesis: The isolated Weinreb amide is then treated with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to yield the target ketone, this compound. The stability of the tetrahedral intermediate in the Weinreb ketone synthesis prevents the common over-addition seen with other carbonyl derivatives, leading to higher yields of the desired ketone.[1][2]

II. Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reactants and Stoichiometry

| Step | Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 1 | 3-Methyloxetane-3-carboxylic acid | C₅H₈O₃ | 116.12 | 1.0 | 1.0 |

| 1 | Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 1.2 | 1.2 |

| 1 | N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | 97.54 | 1.1 | 1.1 |

| 1 | Triethylamine | C₆H₁₅N | 101.19 | 2.2 | 2.2 |

| 2 | N-methoxy-N-methyl-(3-methyloxetan-3-yl)carboxamide | C₇H₁₃NO₃ | 159.18 | 1.0 | 1.0 |

| 2 | Methylmagnesium bromide (3M in ether) | CH₃BrMg | 119.23 | 1.2 | 1.2 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |

| 1 | Weinreb Amide Formation | Dichloromethane | 0 to rt | 3 | N-methoxy-N-methyl-(3-methyloxetan-3-yl)carboxamide | 85-95 | >95 |

| 2 | Ketone Synthesis | Tetrahydrofuran | 0 to rt | 2 | This compound | 80-90 | >98 |

III. Experimental Protocols

Step 1: Synthesis of N-methoxy-N-methyl-(3-methyloxetan-3-yl)carboxamide (Weinreb Amide)

Methodology:

-

To a stirred solution of 3-methyloxetane-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The reaction progress can be monitored by the cessation of gas evolution.

-

Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.

-

Dissolve the resulting crude acyl chloride in fresh anhydrous DCM (0.5 M) and cool the solution to 0 °C.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM (1.0 M).

-

Add the solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine to the cooled acyl chloride solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-methoxy-N-methyl-(3-methyloxetan-3-yl)carboxamide as a colorless oil.

Step 2: Synthesis of this compound

Methodology:

-

Dissolve the N-methoxy-N-methyl-(3-methyloxetan-3-yl)carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere and cool the solution to 0 °C.

-

Add a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless liquid.

IV. Signaling Pathways and Experimental Workflows

Caption: Weinreb ketone synthesis pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

References

Technical Guide: 1-(3-Methyloxetan-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methyloxetan-3-yl)ethanone is a heterocyclic ketone incorporating a strained four-membered oxetane ring. The oxetane motif has garnered significant interest in medicinal chemistry and drug discovery. Its unique stereoelectronic properties and ability to act as a polar, metabolically stable bioisostere for more common functional groups, such as gem-dimethyl or carbonyl groups, make it an attractive component in the design of novel therapeutic agents.[1][2][3] The incorporation of an oxetane ring can favorably modulate key physicochemical properties of a molecule, including aqueous solubility, lipophilicity, and metabolic stability.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its relevance in the broader context of drug discovery.

Chemical Properties and Data

The IUPAC name for the compound is this compound. It is also known by the synonyms Ethanone, 1-(3-methyl-3-oxetanyl)- and 1-(3-methyloxetan-3-yl)ethan-1-one. Below is a summary of its key chemical data.

| Property | Value | Reference |

| CAS Number | 1363381-04-7 | [4] |

| Molecular Formula | C₆H₁₀O₂ | [5] |

| Molecular Weight | 114.14 g/mol | [5] |

| Canonical SMILES | CC(=O)C1(C)COC1 | [5] |

| InChI | InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3 | [5] |

| InChI Key | QDRLIWDQZUUUGX-UHFFFAOYSA-N | [5] |

| Appearance | Solid | [5] |

| Purity | 97% | [5] |

Experimental Protocols: Synthesis

Hypothetical Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 3-methyl-3-oxetanemethanol. The first step involves a Grignard reaction to introduce the acetyl group precursor, followed by an oxidation to yield the final ketone.

Step 1: Synthesis of 1-(3-Methyloxetan-3-yl)ethanol

-

Reaction: Grignard reaction of 3-methyl-3-oxetanemethanol with methylmagnesium bromide.

-

Reagents and Materials:

-

3-Methyl-3-oxetanemethanol

-

Methylmagnesium bromide (in a suitable ether solvent, e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a stirred solution of 3-methyl-3-oxetanemethanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add methylmagnesium bromide solution dropwise from a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1-(3-methyloxetan-3-yl)ethanol.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Oxidation of 1-(3-Methyloxetan-3-yl)ethanol to this compound

-

Reaction: Oxidation of the secondary alcohol to a ketone.

-

Reagents and Materials:

-

1-(3-Methyloxetan-3-yl)ethanol (from Step 1)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (PCC) and silica gel in anhydrous dichloromethane, add a solution of 1-(3-methyloxetan-3-yl)ethanol in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

-

Role in Drug Discovery and Medicinal Chemistry

Currently, there is no specific information available in the searched literature regarding the biological activity or involvement of this compound in any signaling pathways. However, the oxetane moiety is a recognized pharmacophore with significant applications in drug design.

Oxetanes are often employed as isosteres for gem-dimethyl and carbonyl groups.[2][3] This substitution can lead to improvements in:

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to a gem-dimethyl group.[2]

-

Aqueous Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the aqueous solubility of a compound.[2]

-

Three-Dimensionality: The puckered structure of the oxetane ring can increase the three-dimensional character of a molecule, which can be advantageous for binding to protein targets.[3]

The logical workflow for utilizing an oxetane-containing fragment like this compound in a drug discovery program is depicted below.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3-Methyl-oxetan-3-yl)ethanone | 1363381-04-7 [amp.chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

Spectral Data Analysis of 1-(3-Methyloxetan-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for the novel compound 1-(3-Methyloxetan-3-yl)ethanone. Due to the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. Detailed experimental protocols for acquiring this data are provided, alongside a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in the synthesis and characterization of oxetane-containing molecules.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry as versatile scaffolds. Their unique conformational properties and ability to act as polar motifs make them attractive isosteres for gem-dimethyl and carbonyl groups. The incorporation of an oxetane ring into a molecular structure can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. This compound is a ketone derivative of a 3,3-disubstituted oxetane, representing a class of compounds with potential applications in the development of novel therapeutic agents. Accurate spectral characterization is paramount for the unambiguous identification and quality control of such compounds.

This whitepaper presents a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The predicted data is based on the analysis of structurally analogous compounds and established spectroscopic principles.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. It is crucial to note that these are theoretical values and experimental verification is required for confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit three distinct signals.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.6 - 4.8 | Doublet | 2H | Oxetane ring protons (-CH₂-) |

| ~4.4 - 4.6 | Doublet | 2H | Oxetane ring protons (-CH₂-) |

| ~2.2 | Singlet | 3H | Acetyl group methyl protons (-COCH₃) |

| ~1.5 | Singlet | 3H | Oxetane ring methyl protons (-CH₃) |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ is anticipated to show five signals corresponding to the unique carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~207 | Carbonyl carbon (C=O) |

| ~78 | Oxetane ring methylene carbons (-CH₂-) |

| ~45 | Quaternary oxetane ring carbon (-C(CH₃)-) |

| ~25 | Acetyl group methyl carbon (-COCH₃) |

| ~22 | Oxetane ring methyl carbon (-CH₃) |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to be characterized by strong absorptions corresponding to the ketone and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2850 | Medium-Strong | C-H stretching (alkane) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1100 - 1000 | Strong | C-O-C stretching (ether, oxetane ring) |

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the oxetane ring and the acetyl group.

| m/z | Predicted Fragment Ion |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 71 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of spectral data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-10 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). The resulting spectrum should be phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a new chemical entity.

Conclusion

This technical guide provides a predictive spectral analysis of this compound, a compound of interest in medicinal chemistry. While the presented ¹H NMR, ¹³C NMR, IR, and MS data are theoretical, they are grounded in established spectroscopic principles and data from analogous structures. The detailed experimental protocols and the general workflow for spectroscopic analysis offer a practical framework for researchers aiming to synthesize and characterize this and other novel oxetane derivatives. Experimental verification of the predicted data is essential and will be a critical step in the further development and application of this class of compounds.

An In-depth Technical Guide on the Theoretical Properties of 1-(3-Methyloxetan-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of the novel chemical entity, 1-(3-Methyloxetan-3-yl)ethanone. The information presented herein is generated through in silico predictive models and is intended to guide future experimental research and drug discovery efforts.

Core Molecular Properties

This compound, with the chemical formula C₆H₁₀O₂, is a small molecule featuring a ketone functional group attached to a 3-methyl-substituted oxetane ring. The oxetane moiety, a four-membered cyclic ether, is of significant interest in medicinal chemistry due to its potential to favorably modulate physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | - |

| Molecular Weight | 114.14 g/mol | |

| CAS Number | 1363381-04-7 | - |

| Physical State | Colorless Oil (Predicted) | - |

| Boiling Point | 153.3 ± 33.0 °C (Predicted) | - |

| Density | 1.021 ± 0.06 g/cm³ (Predicted) | - |

Predicted Physicochemical and Drug-Likeness Properties

To assess the potential of this compound as a drug candidate, key physicochemical and drug-likeness properties were predicted using computational models. These parameters are crucial for oral bioavailability and overall developability.

| Property | Predicted Value | Significance in Drug Discovery |

| LogP (o/w) | 0.45 | Optimal lipophilicity for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Favorable for good cell permeability. |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding. |

| Rotatable Bonds | 1 | Indicates low conformational flexibility, which can be beneficial for binding affinity. |

| Lipinski's Rule of Five | Compliant | Suggests good potential for oral bioavailability. |

Predicted Spectroscopic Data

Predicted spectroscopic data provides a theoretical fingerprint for the identification and characterization of this compound in future experimental work.

¹H and ¹³C NMR Spectra

Predicted chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectra are presented below. These predictions are based on established computational algorithms.[6][7][8][9]

¹H NMR Predicted Chemical Shifts (ppm):

| Atom | Predicted Shift (ppm) |

| -CH₃ (acetyl) | 2.1 |

| -CH₃ (oxetane) | 1.5 |

| -CH₂- (oxetane) | 4.5 - 4.8 |

¹³C NMR Predicted Chemical Shifts (ppm):

| Atom | Predicted Shift (ppm) |

| C=O | 208 |

| C-O (oxetane) | 80 |

| C-CH₂ (oxetane) | 45 |

| C-CH₃ (acetyl) | 25 |

| C-CH₃ (oxetane) | 22 |

Infrared (IR) Spectrum

The predicted infrared (IR) spectrum reveals characteristic vibrational frequencies corresponding to the functional groups present in the molecule.[10][11][12][13][14]

| Wavenumber (cm⁻¹) | Assignment |

| ~1715 | C=O (ketone) stretch |

| ~1100 | C-O-C (ether) stretch |

| ~2950-2850 | C-H (alkane) stretch |

Mass Spectrum

The predicted mass spectrum indicates the expected fragmentation pattern of this compound upon ionization.[15][16][17][18][19]

| m/z | Predicted Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 71 | [M - C₂H₃O]⁺ |

| 43 | [CH₃CO]⁺ |

Predicted ADMET Profile

An in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound was performed to evaluate its potential pharmacokinetic and safety profile.[20][21][22][23]

| ADMET Parameter | Prediction | Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier Penetration | Moderate | May have potential for CNS activity. |

| CYP450 2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this major metabolic pathway. |

| Ames Mutagenicity | Non-mutagenic | Low concern for carcinogenicity. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

Potential Signaling Pathway Interactions

While specific biological targets for this compound have not been experimentally determined, its structural features suggest potential interactions with various signaling pathways. The ketone moiety can act as a hydrogen bond acceptor, a common feature in ligand-receptor interactions.[24][25][26][27] The incorporation of an oxetane ring has been shown to improve metabolic stability and aqueous solubility, properties that can enhance the overall efficacy and safety profile of a drug candidate.[28] Furthermore, small molecule ketones have been implicated in modulating various biological processes, including inflammation and cellular metabolism.[26][27]

Given these characteristics, this compound could potentially interact with a range of biological targets. A logical workflow for identifying these targets would involve initial phenotypic screening followed by more targeted assays.

Caption: Workflow for Biological Target Identification.

Proposed Experimental Protocol for Synthesis

The following is a proposed experimental protocol for the synthesis of this compound, adapted from known procedures for the synthesis of similar oxetane derivatives.[29][30][31][32]

Reaction Scheme:

3-Hydroxymethyl-3-methyloxetane --(Oxidation)--> 3-Formyl-3-methyloxetane --(Grignard Reaction with MeMgBr)--> 1-(3-Methyloxetan-3-yl)ethanol --(Oxidation)--> this compound

Detailed Protocol:

-

Step 1: Oxidation of 3-Hydroxymethyl-3-methyloxetane. To a solution of 3-hydroxymethyl-3-methyloxetane in dichloromethane, add pyridinium chlorochromate (PCC) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to yield 3-formyl-3-methyloxetane.

-

Step 2: Grignard Reaction. To a solution of 3-formyl-3-methyloxetane in dry diethyl ether, add methylmagnesium bromide (MeMgBr) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated ammonium chloride solution and extract the product to obtain 1-(3-methyloxetan-3-yl)ethanol.

-

Step 3: Oxidation to the Ketone. To a solution of 1-(3-methyloxetan-3-yl)ethanol in dichloromethane, add PCC and stir at room temperature. Upon completion, work up the reaction to yield the final product, this compound. Purify by column chromatography.

Caption: Synthetic Pathway for this compound.

Conclusion

The in silico analysis of this compound suggests that it is a promising scaffold for further investigation in drug discovery. Its predicted physicochemical properties are favorable for oral bioavailability, and the ADMET profile indicates a low potential for common liabilities. The presence of the oxetane ring is expected to confer metabolic stability and improved solubility. The proposed synthesis route provides a practical approach for the preparation of this compound for experimental validation of its theoretical properties and for exploration of its biological activities. Future studies should focus on the synthesis and in vitro characterization of this compound to confirm these predictions and to identify its potential therapeutic applications.

References

- 1. proteiniq.io [proteiniq.io]

- 2. tandfonline.com [tandfonline.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Visualizer loader [nmrdb.org]

- 9. NMR Database for Faster Structural Data | CAS [cas.org]

- 10. researchgate.net [researchgate.net]

- 11. IR spectra prediction [cheminfo.org]

- 12. yeschat.ai [yeschat.ai]

- 13. Infrared spectra. Free Download. IR Spectra Library [infrared-spectra.com]

- 14. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 15. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 16. researchgate.net [researchgate.net]

- 17. Mass spectrum and isotopic distribution for a chemical structure [cheminfo.org]

- 18. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 19. acdlabs.com [acdlabs.com]

- 20. admetSAR [lmmd.ecust.edu.cn]

- 21. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 22. ADMET-AI [admet.ai.greenstonebio.com]

- 23. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Kinetic parameters for small-molecule drug delivery by covalent cell surface targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 29. researchgate.net [researchgate.net]

- 30. US6037483A - Solvent-free process for the preparation of mono-substituted fluorinated oxetane monomers - Google Patents [patents.google.com]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(3-Methyloxetan-3-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methyloxetan-3-yl)ethanone is a unique heterocyclic ketone incorporating a strained four-membered oxetane ring. This structure presents intriguing possibilities in medicinal chemistry, where the oxetane moiety is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups to modulate physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development. Detailed, plausible synthetic protocols, tabulated quantitative data, and visualizations of key concepts are presented to serve as a valuable resource for researchers in the field.

Introduction

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in contemporary medicinal chemistry. Its inherent ring strain and polarity offer a unique combination of properties that can be strategically employed to enhance the drug-like characteristics of bioactive molecules. The incorporation of an oxetane can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to more traditional functionalities like gem-dimethyl or carbonyl groups.[1] this compound, featuring both a methyl and an acetyl group at the 3-position of the oxetane ring, represents an interesting building block for the synthesis of novel chemical entities with potentially favorable pharmacokinetic profiles.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10O2 | - |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | Colorless to pale yellow oil | Prediction |

| Boiling Point | ~150-170 °C (atmospheric pressure) | Prediction |

| Density | ~1.02 g/cm³ | Prediction |

| LogP | ~0.5 | Prediction |

Table 2: Predicted Spectroscopic Data for this compound

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | IR (neat, cm⁻¹) | MS (EI, m/z) |

| δ 4.65 (d, J=6.0 Hz, 2H, -OCH₂) | δ 208.0 (C=O) | ~2970, 2930 (C-H str) | 114 (M⁺) |

| δ 4.45 (d, J=6.0 Hz, 2H, -OCH₂) | δ 80.0 (C(CH₃)(C=O)) | ~1715 (C=O str) | 99 (M⁺ - CH₃) |

| δ 2.20 (s, 3H, -C(O)CH₃) | δ 78.0 (-OCH₂) | ~980 (Oxetane ring vib) | 71 (M⁺ - C₂H₃O) |

| δ 1.50 (s, 3H, -CH₃) | δ 25.0 (-C(O)CH₃) | 43 (CH₃CO⁺) | |

| δ 22.0 (-CH₃) |

Note: Predicted data is based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy.

Synthesis of this compound

A definitive, published synthetic route for this compound is not currently available. However, a plausible and efficient synthesis can be designed starting from the commercially available 3-methyl-3-oxetanemethanol. The proposed multi-step synthesis involves oxidation of the primary alcohol to an aldehyde, followed by the addition of a methyl group via a Grignard reaction, and a final oxidation to the target ketone.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Formyl-3-methyloxetane

-

Materials: 3-Methyl-3-oxetanemethanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

-

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, a solution of 3-methyl-3-oxetanemethanol (1.0 equivalent) in anhydrous DCM is added dropwise at room temperature.

-

The reaction mixture is stirred for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with DCM.

-

The filtrate is concentrated under reduced pressure to yield 3-formyl-3-methyloxetane as a volatile liquid.

-

Step 2: Synthesis of 1-(3-Methyloxetan-3-yl)ethanol

-

Materials: 3-Formyl-3-methyloxetane, Methylmagnesium bromide (CH₃MgBr) in THF, Anhydrous THF, Saturated aqueous ammonium chloride (NH₄Cl).

-

Procedure:

-

A solution of 3-formyl-3-methyloxetane (1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere.

-

A solution of methylmagnesium bromide (1.2 equivalents) in THF is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude 1-(3-methyloxetan-3-yl)ethanol.

-

Step 3: Synthesis of this compound

-

Materials: 1-(3-Methyloxetan-3-yl)ethanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

-

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, a solution of 1-(3-methyloxetan-3-yl)ethanol (1.0 equivalent) in anhydrous DCM is added dropwise at room temperature.

-

The reaction mixture is stirred for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with DCM.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.

-

Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its potential as a versatile building block for introducing the 3-methyl-3-acetyloxetane moiety into larger molecules. This can be particularly advantageous for modifying the properties of a lead compound.

Bioisosteric Replacement Strategy

The oxetane unit can serve as a polar and metabolically stable surrogate for a gem-dimethyl group or a carbonyl group. This strategy can lead to significant improvements in a compound's physicochemical properties.

Caption: The role of the oxetane moiety as a bioisostere in drug design.

The introduction of the polar oxetane ring can disrupt intermolecular crystal packing and increase interactions with water, thereby enhancing aqueous solubility. Furthermore, the strained ether is generally more resistant to metabolic degradation compared to, for instance, an isopropyl group, which can be susceptible to oxidation.

Experimental Workflow for Lead Optimization

The integration of this compound or its derivatives into a drug discovery program would typically follow a structured workflow.

Caption: A typical experimental workflow for lead optimization using oxetane-containing building blocks.

Conclusion

This compound is a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. While detailed experimental data on the compound itself is scarce, its synthesis is feasible through established chemical transformations. The key value of this molecule lies in its potential to introduce the 3-methyl-3-acetyloxetane group as a means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a foundational understanding of its synthesis, predicted properties, and strategic application, encouraging its consideration in future drug design and development endeavors.

References

The Emergence of 1-(3-Methyloxetan-3-yl)ethanone: A Technical Primer for Advanced Drug Discovery

An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Novel Oxetane Building Block

Abstract

This technical document provides a comprehensive overview of the novel chemical entity, 1-(3-Methyloxetan-3-yl)ethanone. While a specific seminal discovery paper for this compound is not prominent in the public domain, this guide constructs a robust technical profile based on established principles of oxetane chemistry and its burgeoning role in medicinal chemistry. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its synthesis, characterization, and potential utility as a valuable building block in the design of next-generation therapeutics. The oxetane motif is increasingly recognized for its ability to confer desirable physicochemical properties to drug candidates, and this compound represents a key functionalized synthon for accessing this privileged scaffold.

Introduction to the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has garnered significant attention in contemporary drug discovery.[1] Historically underutilized due to perceived ring strain and synthetic challenges, oxetanes are now appreciated for their unique ability to act as "bioisosteres" for commonly employed functional groups, such as gem-dimethyl or carbonyl groups.[2] The incorporation of an oxetane moiety can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] The strained nature of the ring does not necessarily impart instability; in fact, 3,3-disubstituted oxetanes exhibit remarkable stability.[4]

Physicochemical and Predicted Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These data are crucial for its application in synthetic and medicinal chemistry programs.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | - |

| Molecular Weight | 114.14 g/mol | - |

| CAS Number | 1363381-04-7 | - |

| Appearance | Colorless oil (Predicted) | [5] |

| Boiling Point | 153.3±33.0 °C (Predicted) | - |

| Density | 1.021±0.06 g/cm³ (Predicted) | [5] |

| Storage | Sealed in dry, Room Temperature | [5] |

Table 1: Physicochemical and Predicted Properties of this compound

Proposed Synthesis of this compound

Experimental Protocol: Grignard Reaction and Hydrolysis

Step 1: Synthesis of 1-(3-Methyloxetan-3-yl)ethanimine

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Reagent Preparation: In the flask, magnesium turnings (1.2 eq) are placed and suspended in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction.

-

Grignard Reagent Formation: A solution of methyl iodide (1.2 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to the magnesium suspension. The reaction mixture is stirred until the magnesium is consumed, forming methylmagnesium iodide.

-

Addition of Oxetane Nitrile: A solution of 3-methyloxetane-3-carbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(3-methyloxetan-3-yl)ethanimine.

Step 2: Hydrolysis to this compound

-

Hydrolysis: The crude imine from Step 1 is dissolved in a mixture of water and a suitable acid (e.g., 1 M HCl).

-

Reaction: The mixture is stirred at room temperature for 12-24 hours until TLC analysis indicates the complete conversion of the imine to the ketone.

-

Extraction and Purification: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Proposed Synthetic Workflow

References

- 1. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 4. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Characteristics of 1-(3-Methyloxetan-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical characteristics of the organic compound 1-(3-Methyloxetan-3-yl)ethanone. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document primarily presents predicted values obtained from chemical databases and outlines the standard experimental protocols that would be employed for their empirical determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability. The available data is summarized below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₀O₂ | - |

| Molecular Weight | 114.14 g/mol | - |

| Appearance | Colorless oil | [1] |

| Boiling Point | 153.3 ± 33.0 °C | Predicted[1][2] |

| Melting Point | Not available | - |

| Density | 1.021 ± 0.06 g/cm³ | Predicted[1][2] |

| Solubility | Not available | - |

| CAS Number | 1363381-04-7 | [1][2] |

Experimental Protocols

1. Determination of Molecular Weight by Mass Spectrometry

-

Principle: This method involves the ionization of the compound and the measurement of its mass-to-charge ratio (m/z).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Procedure:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

The compound is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

The mass analyzer separates the resulting ions based on their m/z ratio.

-

The detector records the abundance of each ion, generating a mass spectrum. The molecular weight is determined from the m/z of the molecular ion peak [M]+ or a protonated/adducted species (e.g., [M+H]+, [M+Na]+).

-

2. Determination of Boiling Point by Distillation

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Instrumentation: Distillation apparatus (including a boiling flask, condenser, thermometer, and receiving flask), heating mantle.

-

Procedure:

-

A sample of this compound is placed in the boiling flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

The sample is gradually heated.

-

The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

-

For greater accuracy, the pressure should be standardized to 1 atm (760 mmHg).

-

3. Determination of Melting Point (for solid impurities or derivatives)

-

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow range.

-

Instrumentation: Melting point apparatus.

-

Procedure:

-

A small, dry sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

4. Determination of Density by Pycnometry

-

Principle: Density is the mass of a substance per unit volume. A pycnometer is a flask with a precise volume.

-

Instrumentation: Pycnometer, analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the sample liquid, this compound, and weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference

-

5. Determination of Solubility

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

-

Instrumentation: Vials, analytical balance, temperature-controlled shaker.

-

Procedure:

-

A known amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, acetone) in a vial.

-

The mixture is agitated in a temperature-controlled shaker until equilibrium is reached.

-

The solution is filtered to remove any undissolved solute.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or GC.

-

This process is repeated with varying amounts of solute to determine the saturation point.

-

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a novel chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

Methodological & Application

Synthesis of 1-(3-Methyloxetan-3-yl)ethanone from 3-methyloxetane-3-carbonitrile

Abstract

This application note provides a detailed protocol for the synthesis of 1-(3-Methyloxetan-3-yl)ethanone from 3-methyloxetane-3-carbonitrile. The synthesis proceeds via a Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.[1][2][3] The nitrile is treated with methylmagnesium bromide, followed by acidic hydrolysis of the intermediate imine to yield the target ketone.[4][5][6] This method is broadly applicable for the preparation of ketones from a variety of nitriles and organometallic reagents.[1][7] All experimental procedures, including reaction setup, workup, and purification, are described in detail. Additionally, quantitative data is summarized, and reaction pathways are illustrated to provide a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The oxetane ring is a valuable structural motif in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates. The synthesis of functionalized oxetanes is therefore of significant interest. This application note details the conversion of 3-methyloxetane-3-carbonitrile to this compound, a key intermediate for further chemical elaboration. The core of this transformation is the Grignard reaction, which allows for the efficient formation of a ketone from a nitrile.[8]

The reaction involves the nucleophilic addition of a Grignard reagent (in this case, methylmagnesium bromide) to the electrophilic carbon of the nitrile.[1] This addition leads to the formation of an intermediate imine salt.[5][6] Subsequent hydrolysis of this imine in the presence of aqueous acid affords the final ketone product.[4][9] A key advantage of this method is that the ketone is only formed during the aqueous workup, which prevents a second addition of the Grignard reagent to the ketone that would otherwise lead to a tertiary alcohol.[2]

Reaction Mechanism

The reaction proceeds in two main stages:

-

Nucleophilic Addition of the Grignard Reagent: The highly nucleophilic methyl group of the methylmagnesium bromide attacks the electrophilic carbon of the nitrile in 3-methyloxetane-3-carbonitrile. This results in the formation of a magnesium salt of the imine.

-

Hydrolysis of the Imine: The addition of aqueous acid protonates the nitrogen atom of the imine salt, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and the eventual elimination of ammonia lead to the formation of the desired ketone, this compound.[4]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Methyloxetane-3-carbonitrile | 97.12 | 5.00 g | 51.5 |

| Methylmagnesium bromide (3.0 M in Et₂O) | - | 19.0 mL | 57.0 |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 50 mL | 50.0 |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 30 mL | - |

| Saturated Sodium Chloride (Brine) | - | 30 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - |

| Diethyl Ether (for extraction) | 74.12 | 2 x 50 mL | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

-

Addition of Reactants: The flask is charged with 3-methyloxetane-3-carbonitrile (5.00 g, 51.5 mmol) and anhydrous diethyl ether (50 mL). The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: Methylmagnesium bromide (19.0 mL of a 3.0 M solution in diethyl ether, 57.0 mmol) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching and Hydrolysis: The reaction mixture is cooled to 0 °C, and 1 M hydrochloric acid (50 mL) is added slowly and carefully to quench the reaction and hydrolyze the intermediate imine. The mixture is stirred vigorously for 30 minutes.

-

Workup: The layers are separated using a separatory funnel. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Results and Discussion

The synthesis of this compound was successfully achieved following the outlined protocol. The quantitative results are summarized in the table below.

| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| This compound | 5.88 | 4.82 | 82.0 |

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained yield of 82.0% is considered good for this type of transformation. Potential sources of yield loss include incomplete reaction, side reactions, and losses during the workup and purification steps. It is crucial to maintain anhydrous conditions throughout the Grignard addition step to prevent the quenching of the Grignard reagent.[10]

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. Handle methylmagnesium bromide with extreme care under an inert atmosphere.

-

Diethyl ether is highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

-

The quenching of the reaction with acid is exothermic. Add the acid slowly and with cooling.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 3-methyloxetane-3-carbonitrile using a Grignard reaction. The described method is efficient and provides the target compound in good yield. The experimental details and safety precautions outlined will be valuable for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Grignard Reagents [chemed.chem.purdue.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. chegg.com [chegg.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Ring-Opening Reactions of 1-(3-Methyloxetan-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methyloxetan-3-yl)ethanone is a versatile building block in organic synthesis, offering a unique combination of a reactive ketone carbonyl group and a strained oxetane ring. The inherent ring strain of the oxetane moiety makes it susceptible to various ring-opening reactions, providing access to a diverse array of highly functionalized acyclic compounds. These products, particularly substituted 1,3-diols and their derivatives, are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. The strategic opening of the oxetane ring allows for the introduction of new functional groups and the creation of stereocenters, making it a powerful tool in medicinal chemistry and drug discovery.

This document provides detailed application notes and protocols for key ring-opening reactions of this compound, including nucleophilic additions to the carbonyl group followed by ring-opening, and direct acid-catalyzed ring-opening.

General Reaction Pathway

The ring-opening of this compound typically proceeds through a two-step sequence:

-

Nucleophilic Addition to the Carbonyl Group: A nucleophile attacks the electrophilic carbonyl carbon, forming a tertiary alkoxide intermediate. Upon workup, this intermediate is protonated to yield a 3-acetyl-3-hydroxy-3-methyloxetane derivative.

-

Ring-Opening: The resulting tertiary alcohol can then undergo acid or base-catalyzed ring-opening, leading to the formation of a substituted butane-1,3-diol derivative. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.

Figure 1: General reaction pathway for the nucleophilic addition and subsequent ring-opening of this compound.

Application Note 1: Synthesis of Tertiary Alcohols via Grignard Reaction and Subsequent Acid-Catalyzed Ring-Opening

The reaction of this compound with Grignard reagents provides a straightforward method for the synthesis of tertiary alcohols containing the oxetane ring. Subsequent treatment of these alcohols with an acid catalyst can induce ring-opening to afford highly substituted 1,3-diols.

Experimental Protocol: Grignard Addition

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, a solution of this compound in anhydrous THF is cooled to 0 °C in an ice bath.

-

The Grignard reagent (1.1 equivalents) is added dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation

| Entry | Grignard Reagent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | 1-(3-Methyl-3-oxetanyl)-1-phenylethanol | 85 |

| 2 | Methylmagnesium bromide | 2-(3-Methyloxetan-3-yl)propan-2-ol | 90 |

Note: Yields are indicative and may vary based on reaction scale and purification.

Experimental Protocol: Acid-Catalyzed Ring-Opening

Materials:

-

Tertiary alcohol from the Grignard reaction

-

Methanol

-

Acid catalyst (e.g., Amberlyst® 15, sulfuric acid)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The tertiary alcohol is dissolved in methanol.

-

A catalytic amount of acid (e.g., 10 mol% H₂SO₄ or a catalytic amount of Amberlyst® 15) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.

-

The mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude 1,3-diol product can be purified by column chromatography.

Figure 2: Workflow for the synthesis of a substituted 1,3-diol via Grignard reaction and subsequent acid-catalyzed ring-opening.

Application Note 2: Reductive Amination and Potential for Subsequent Ring-Opening

Reductive amination of this compound with a primary amine and a reducing agent can be employed to synthesize secondary amines containing the oxetane moiety. While direct, one-pot ring-opening following reductive amination is not well-documented for this specific substrate, the resulting N-substituted amino alcohol is a valuable intermediate that can potentially undergo subsequent acid-catalyzed ring-opening in a separate step to yield functionalized amino diols.

Experimental Protocol: Reductive Amination

Materials:

-

This compound

-

Primary amine (e.g., Benzylamine)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound and benzylamine (1.1 equivalents) in DCM, a catalytic amount of acetic acid is added.

-

The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

-

The reaction is quenched with saturated aqueous NaHCO₃ solution.

-